molecular formula C18H21NO5S B11123396 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-5-(propan-2-yl)benzenesulfonamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-5-(propan-2-yl)benzenesulfonamide

Cat. No.: B11123396
M. Wt: 363.4 g/mol
InChI Key: CHLDOPAACSNPDA-UHFFFAOYSA-N
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Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxin ring fused with a methoxy-substituted benzene sulfonamide, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable reagents.

    Methoxylation: Introduction of the methoxy group is usually done via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHOXYBENZENE-1-SULFONAMIDE: Lacks the propan-2-yl group, which may affect its chemical and biological properties.

    N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE: Contains a methyl group instead of the propan-2-yl group, leading to different reactivity and applications.

Uniqueness

The presence of the propan-2-yl group in N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE distinguishes it from similar compounds, potentially enhancing its stability, reactivity, and biological activity.

Properties

Molecular Formula

C18H21NO5S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C18H21NO5S/c1-12(2)13-4-6-16(22-3)18(10-13)25(20,21)19-14-5-7-15-17(11-14)24-9-8-23-15/h4-7,10-12,19H,8-9H2,1-3H3

InChI Key

CHLDOPAACSNPDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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